molecular formula C10H14BrN3 B1402046 4-bromo-N-(piperidin-1-yl)pyridin-2-amine CAS No. 1707581-03-0

4-bromo-N-(piperidin-1-yl)pyridin-2-amine

Cat. No. B1402046
M. Wt: 256.14 g/mol
InChI Key: HPBHBMJIZPRWBE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

“4-bromo-N-(piperidin-1-yl)pyridin-2-amine” is a chemical compound that is related to a class of compounds known as piperidines . Piperidines are among the most important synthetic fragments for designing drugs and play a significant role in the pharmaceutical industry . The compound is a light yellow to yellow powder or crystals or liquid .


Synthesis Analysis

The synthesis of compounds similar to “4-bromo-N-(piperidin-1-yl)pyridin-2-amine” has been reported in the literature. For instance, a series of novel substituted-N-(6-(4-(pyrazine-2-carbonyl)piperazine/homopiperazine-1-yl)pyridin-3-yl)benzamide derivatives were designed, synthesized, and evaluated for their anti-tubercular activity against Mycobacterium tuberculosis H37Ra . Another study reported the formation of N-(pyridin-2-yl)amides in toluene via C–C bond cleavage promoted by I2 and TBHP .


Molecular Structure Analysis

The molecular structure of “4-bromo-N-(piperidin-1-yl)pyridin-2-amine” can be inferred from related compounds. For example, the compound “4-(piperidin-1-yl)pyridin-2-amine” has a molecular weight of 177.25 .

Future Directions

Piperidine derivatives, such as “4-bromo-N-(piperidin-1-yl)pyridin-2-amine”, are being utilized in different ways as anticancer, antiviral, antimalarial, antimicrobial, antifungal, antihypertension, analgesic, anti-inflammatory, anti-Alzheimer, antipsychotic and/or anticoagulant agents . Therefore, the future directions for this compound could involve further exploration of its potential therapeutic applications.

properties

IUPAC Name

4-bromo-N-piperidin-1-ylpyridin-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H14BrN3/c11-9-4-5-12-10(8-9)13-14-6-2-1-3-7-14/h4-5,8H,1-3,6-7H2,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HPBHBMJIZPRWBE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(CC1)NC2=NC=CC(=C2)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14BrN3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

256.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-bromo-N-(piperidin-1-yl)pyridin-2-amine

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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